molecular formula C20H14ClN5O2S B11003958 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B11003958
M. Wt: 423.9 g/mol
InChI Key: SGNYYEUBSAOQBZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    Core Structure: The compound contains an imidazole ring fused with a pyridazine ring, along with a thiazole moiety. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Step 1: Synthesize the pyridazine ring by cyclization of appropriate precursors.

    Step 2: Introduce the thiazole moiety using a thiazole-forming reaction.

    Step 3: Attach the chlorophenyl group and the pyridin-3-yl group to the core structure.

    Step 4: Form the amide linkage by reacting the thiazolylidene group with an appropriate acylating agent.

Industrial production methods may involve modifications of these steps, optimization for yield, and scalability.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For example, oxidative cleavage of the thiazole ring, reduction of the pyridazine ring, or nucleophilic substitution at the chlorophenyl group.

    Major Products: These reactions can lead to diverse products, such as derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in synthetic transformations.

    Biology: Study its impact on cellular processes.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways influenced by its interactions.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart from others.

    Similar Compounds: Explore related structures, e.g., other imidazole-containing drugs.

Properties

Molecular Formula

C20H14ClN5O2S

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H14ClN5O2S/c21-15-5-3-13(4-6-15)16-7-8-19(28)26(25-16)11-18(27)24-20-23-17(12-29-20)14-2-1-9-22-10-14/h1-10,12H,11H2,(H,23,24,27)

InChI Key

SGNYYEUBSAOQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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